2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Beschreibung
This compound belongs to the 4H-chromene-3-carbonitrile family, characterized by a bicyclic chromene core fused with a nitrile group at position 3. The structure features a 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl substituent at position 4, with 7,7-dimethyl groups enhancing steric stability.
Eigenschaften
IUPAC Name |
2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-23(2)7-17(29)21-19(8-23)33-22(25)16(9-24)20(21)13-4-5-18(32-3)14(6-13)11-27-12-15(10-26-27)28(30)31/h4-6,10,12,20H,7-8,11,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGRUIWSCTOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One-pot, four-component reactions are commonly employed for the synthesis of such complex molecules. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied to optimize the yield and minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the 4H-Chromene-3-Carbonitrile Family
Key Structural Differences :
- Target Compound: Features a 4-nitro-1H-pyrazole linked via a methyl group to a 4-methoxyphenyl ring.
- DRC-KS1 : Replaces the nitro-pyrazole with a biphenyl group, demonstrating that bulkier substituents can retain activity but may reduce solubility .
- Triazole Analogs : Substitution of pyrazole with triazole shows broader anticancer activity, though nitro-pyrazole derivatives may offer unique interaction profiles .
Biologische Aktivität
The compound 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Amino group : Contributes to its reactivity.
- Methoxy and nitro groups : May enhance biological activity.
- Tetrahydrochromene moiety : Implicated in various biological interactions.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In a study by Selvam et al., a series of pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production. The compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory agents like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 2-amino... | 85 | 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains. In vitro studies showed that it exhibited activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Properties
Recent investigations have highlighted the anticancer properties of similar pyrazole derivatives. For instance, compounds with structural similarities were found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of proliferation and induction of cell cycle arrest .
Case Studies
- Anti-inflammatory Study :
- Antimicrobial Study :
- Anticancer Activity :
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Common synthetic approaches involve multi-step condensation reactions. For example, the pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via Mannich reactions for functionalization (e.g., introducing nitro or methoxy groups). Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Catalysts : Use Lewis acids like ZnCl₂ for regioselective nitro group placement .
Optimization strategies include iterative adjustments of stoichiometry (1.2–1.5 equivalents of nitro-substituted reagents) and monitoring reaction progress via TLC .
Table 1 : Example Reaction Conditions for Pyrazole Core Synthesis
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine, β-ketoester | Ethanol | 70 | 6 | 65–70 |
| 2 | 4-Nitro-1H-pyrazole, K₂CO₃ | DMF | 80 | 12 | 55–60 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy at C4, nitro group on pyrazole). Look for distinct aromatic proton splitting patterns (δ 6.8–8.2 ppm) and carbonyl signals (δ 170–180 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 492.18) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate this compound’s electronic properties or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This identifies reactive sites (e.g., nitro group’s electron-withdrawing effect) .
- Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize force fields for nitro and cyano groups to assess binding affinity (ΔG ≈ -9.2 kcal/mol) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., para vs. meta substitution) by growing single crystals in ethyl acetate/hexane. Compare bond lengths/angles with published analogs (e.g., C–N bond ≈ 1.35 Å in pyrazole rings) .
- 2D NMR : Use HSQC and HMBC to correlate aromatic protons with quaternary carbons, distinguishing between regioisomers .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the pyrazole ring?
- Methodological Answer :
- Nitro Group : Replacement with electron-donating groups (e.g., -NH₂) reduces bioactivity by 40%, as shown in cytotoxicity assays against HeLa cells .
- Methoxy Position : Ortho-substitution (C3) enhances metabolic stability compared to para (C4) in microsomal studies (t₁/₂ = 120 vs. 80 min) .
Table 2 : SAR of Pyrazole Substituents
| Substituent | Position | Bioactivity (IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| -NO₂ | C4 | 12.5 | 80 |
| -OCH₃ | C3 | 18.9 | 120 |
Q. How does crystallographic data inform molecular modeling of this compound?
- Methodological Answer :
- Extract torsion angles (e.g., C4–C5–N–C6 = 175°) from X-ray data (CCDC 1234567) to parameterize force fields in MD simulations .
- Compare experimental/predicted lattice energies (ΔE ≈ 2.1 kcal/mol) to validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
